molecular formula C13H10ClF2NO3S B5820528 N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide

N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide

Cat. No.: B5820528
M. Wt: 333.74 g/mol
InChI Key: AINTWHSKOYPFSI-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3-chloro-4-(difluoromethoxy)phenyl group

Preparation Methods

The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-4-(difluoromethoxy)aniline and benzenesulfonyl chloride.

    Reaction Conditions: The 3-chloro-4-(difluoromethoxy)aniline is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield optimization.

Chemical Reactions Analysis

N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and difluoromethoxy groups.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases, leading to the cleavage of the sulfonamide bond.

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and coatings.

    Biological Research: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may affect its reactivity and biological activity.

    N-[3-chloro-4-(methoxy)phenyl]benzenesulfonamide: The presence of a methoxy group instead of a difluoromethoxy group can lead to differences in chemical properties and applications.

    N-[3-chloro-4-(fluoromethoxy)phenyl]benzenesulfonamide: This compound has a fluoromethoxy group, which may result in distinct chemical behavior compared to the difluoromethoxy analog.

Properties

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2NO3S/c14-11-8-9(6-7-12(11)20-13(15)16)17-21(18,19)10-4-2-1-3-5-10/h1-8,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINTWHSKOYPFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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